OX02983
Description
Properties
Molecular Formula |
C22H20N2O2 |
|---|---|
Molecular Weight |
344.414 |
IUPAC Name |
1-(4-Methyl-benzyl)-7-pyridin-4-yl-1,5-dihydro-benzo[e][1,4]oxazepin-2-one |
InChI |
InChI=1S/C22H20N2O2/c1-16-2-4-17(5-3-16)13-24-21-7-6-19(18-8-10-23-11-9-18)12-20(21)14-26-15-22(24)25/h2-12H,13-15H2,1H3 |
InChI Key |
WVDDSRCJSCVKDL-UHFFFAOYSA-N |
SMILES |
O=C1COCC2=CC(C3=CC=NC=C3)=CC=C2N1CC4=CC=C(C)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OX02983 |
Origin of Product |
United States |
Neuromuscular Coordination:many Anthelmintics Exert Their Effects by Disrupting the Neuromuscular System of Parasites, Leading to Paralysis and Expulsion.msdvetmanual.comthis Could Involve:
Ion Channels: Modulation of ion channels (e.g., chloride channels, nicotinic acetylcholine (B1216132) receptors, GABA-gated chloride channels) that are crucial for neuronal signaling and muscle contraction in nematodes. msdvetmanual.comresearchgate.net
Neurotransmitter Systems: Interference with the synthesis, release, or reception of neurotransmitters essential for coordinated movement.
Energy Metabolism:parasites Rely on Specific Metabolic Pathways for Energy Production. Disrupting These Pathways Can Lead to Starvation and Death.msdvetmanual.compotential Targets Could Include:
Glycolytic Enzymes: Inhibition of enzymes involved in glycolysis, a primary energy source for many helminths. researchgate.net
Mitochondrial Function: Interference with oxidative phosphorylation or other mitochondrial processes.
Structural Integrity and Cell Division:compounds That Affect the Structural Components of Parasite Cells or Their Ability to Divide Can Be Effective Anthelmintics.
Microtubule Synthesis: Inhibition of β-tubulin polymerization, which is a known mechanism for benzimidazole (B57391) anthelmintics, leading to impaired glucose uptake and cell division. msdvetmanual.comresearchgate.netksumsc.com
Cytoskeletal Components: Disruption of other cytoskeletal elements vital for cell shape, movement, and internal transport.
Reproductive Processes:given Ox02983 S Activity Against Egg Stages, It is Plausible That It Interferes with Biochemical Pathways Essential for Embryonation, Eggshell Formation, or Larval Development Within the Egg.researchgate.netplos.orgthis Could Involve:
Nucleic Acid Synthesis: Inhibition of DNA or RNA synthesis necessary for cell proliferation during development.
Protein Synthesis: Disruption of protein synthesis machinery.
Host Parasite Interface:while Less Common for Direct Anthelmintic Action, Some Compounds Might Affect the Parasite S Ability to Maintain Homeostasis or Evade the Host Immune Response.msdvetmanual.com
Systematic Investigation of Structural Requirements for Anthelmintic Action
A systematic SAR investigation was undertaken using this compound (also referred to as compound 1) as the starting point to understand the importance of its structural components for activity against Trichuris muris nih.govcore.ac.uklstmed.ac.ukresearchgate.net. The synthetic approach involved a linear investigation, systematically altering four distinct cycles (A-D) within the dihydrobenzoxazepinone scaffold nih.govcore.ac.uklstmed.ac.uk. This methodical approach allowed for a comprehensive understanding of how specific structural changes influence anthelmintic action.
Impact of Substituent Modifications on Biological Potency
The biological potency of dihydrobenzoxazepinones is significantly influenced by substituent modifications across their core structure. Studies have analyzed the relationship between activity and molecular properties such as molecular weight and predicted hydrophobicity (cLogP) researchgate.net.
The synthesis of this compound analogues involved specific modifications to each of the four cycles (A-D) of the dihydrobenzoxazepinone core. Cycles A and C were introduced through a reductive amination step involving an aminobromobenzoate and an aldehyde. Subsequently, a ring-closure reaction formed cycle B, and a cross-coupling reaction was employed to add cycle D core.ac.uklstmed.ac.uk. This stepwise modification strategy allowed for the precise assessment of each cycle's contribution to anthelmintic activity.
Regiochemistry plays a crucial role in the anthelmintic activity of this compound. Investigations into the importance of substituent placement, particularly concerning core B, revealed that subtle changes in regiochemistry can abolish activity nih.govcore.ac.uklstmed.ac.ukresearchgate.net. For instance, analogues such as OX03701 and OX03707, which feature the 4-pyridyl ring at different positions (8 and 6, respectively) of the bicyclic core compared to this compound, showed no activity in ex vivo adult T. muris motility assays. Similarly, OX03704, a reverse amide equivalent of this compound, also lacked activity, underscoring the critical importance of the precise regiochemical arrangement within this compound for its biological function researchgate.net.
The following table summarizes the impact of regiochemical modifications on anthelmintic activity:
| Compound | Structural Modification (relative to this compound) | Anthelmintic Activity (T. muris motility assay) | PubChem CID |
| This compound | Original structure | Active (EC50 ~50 µM) biorxiv.org | 71447449 |
| OX03701 | 4-pyridyl ring at position 8 | Inactive researchgate.net | Not available in sources |
| OX03707 | 4-pyridyl ring at position 6 | Inactive researchgate.net | Not available in sources |
| OX03704 | Reverse amide equivalent | Inactive researchgate.net | Not available in sources |
Analysis of Different Cycles (A-D) within the Dihydrobenzoxazepinone Core
Identification of Key Pharmacophores and Active Moieties
The systematic SAR studies have been instrumental in defining the essential features of the dihydrobenzoxazepinone molecules responsible for their anthelmintic action nih.govcore.ac.uk. The dihydrobenzoxazepinone scaffold itself has been identified as a novel anthelmintic chemotype nih.govnih.govwestminster.ac.ukamazonaws.com. The precise arrangement of substituents and the integrity of the core structure, as demonstrated by the critical role of regiochemistry, are integral to the pharmacophore responsible for activity against Trichuris parasites.
Expansion of the Chemotype to Related Dihydrobenzoquinolinones (DBQs)
Beyond the dihydrobenzoxazepinone (DHB) series, the SAR investigations led to the identification of related dihydrobenzoquinolinones (DBQs) as a broader chemotype with anthelmintic activity nih.govcore.ac.uklstmed.ac.ukox.ac.ukacs.org. This expansion suggests that the core structural elements responsible for activity might be shared or adaptable across similar polycyclic nitrogen-containing heterocycles. Both DHB and DBQ compounds have shown potential as broad-spectrum anthelmintics, exhibiting activity against other medically important parasites such as Brugia malayi, Heligmosomoides polygyrus, and Schistosoma mansoni nih.govcore.ac.uklstmed.ac.ukacs.org. The DBQ series is considered a promising avenue for further optimization to enhance potency and pharmacokinetic properties amazonaws.com.
Computational Chemistry Approaches in SAR Elucidation (e.g., clogP correlation with activity)
Computational chemistry approaches have been employed to aid in the SAR elucidation of dihydrobenzoxazepinones. Tools such as DataWarrior and rcdk were utilized for analyzing compound properties and SAR nih.gov. A notable aspect of these computational studies involved the analysis of the relationship between anthelmintic activity and predicted hydrophobicity (cLogP) for various dihydrobenzoxazepinone analogues researchgate.net. Such correlations provide valuable insights into the physicochemical properties that contribute to biological potency, guiding future design and optimization efforts.
Concept of Interrupting Parasite Life Cycles in the Environment
This compound has been shown to inhibit egg development and hatching, effectively breaking the life cycle of T. trichiura. researchgate.net Furthermore, research indicates that this compound reduces the ability of embryonated T. muris eggs to establish infection in a mouse host in vivo. westminster.ac.uknih.gov This dual action against both adult worms and the environmental egg stage highlights its potential to significantly impact transmission dynamics. By reducing the viability and infectivity of eggs in contaminated environments, this compound could diminish the parasitic load in areas of high transmission, thereby preventing new infections.
Research into Environmental Formulations and Deployment Mechanisms
Preliminary research has explored the potential of dihydrobenzoxazepinones, including this compound, as therapeutic agents that could act in the environment. The concept involves deployment via a spray, particularly in areas identified as high-parasite density sites, such as communal latrines. wonderhowto.comwestminster.ac.ukfigshare.com This approach aims to directly target and neutralize infective parasite eggs in the environment where human-to-human transmission is most likely to occur.
The development of suitable environmental formulations for this compound is a key area of ongoing research. Such formulations would need to ensure the compound's stability and efficacy when applied to various environmental surfaces (e.g., soil, concrete). While specific data on environmental formulation efficacy is still emerging, the foundational research demonstrating this compound's impact on egg infectivity provides a strong basis for this line of inquiry.
The following table summarizes key research findings related to this compound's anthelmintic activity:
| Compound | Target Parasite | Stage Affected | Observed Effect | Reference |
| This compound | Trichuris muris | Adult worms | Immobilization (EC50 values around 25–50μM) | westminster.ac.uknih.gov |
| This compound | Trichuris muris | Embryonated eggs | Reduces ability to establish infection in vivo | westminster.ac.uknih.gov |
| This compound | Trichuris trichiura | Eggs | Inhibits development and hatching | researchgate.net |
Considerations for Environmental Persistence and Stability
For any chemical compound intended for environmental application in parasite control, its persistence and stability in diverse environmental matrices are critical considerations. The effectiveness of an environmental intervention hinges on the compound's ability to remain active for a sufficient duration to impact the parasite's life cycle, while also minimizing unintended ecological consequences.
The resilience of parasite eggs, such as those of Ascaris, which can survive for years in soil, underscores the need for environmental control agents that possess adequate stability to counteract such longevity. uky.edu While specific data on the environmental persistence and degradation profile of this compound are not detailed in the available research, these aspects would be paramount in its development for widespread environmental use. Future research would need to thoroughly investigate factors such as photodegradation, hydrolysis, and microbial breakdown in various environmental conditions (e.g., soil types, moisture levels, temperature fluctuations).
Furthermore, the environmental stability of this compound must be balanced with considerations for potential impacts on non-target organisms. Many compounds used for parasite control can negatively affect beneficial invertebrates, such as dung beetles and aquatic fauna, if they persist or leach into the environment. sefari.scotwindows.net Therefore, comprehensive environmental risk assessments would be necessary to ensure that the deployment of this compound as an environmental control agent is both effective and ecologically sound.
Methodological Advances in the Study of Ox02983
Development and Optimization of In Vitro Parasite Assays
The investigation of OX02983's anthelmintic activity has significantly relied on the establishment and refinement of in vitro parasite assays. A key methodology employed is the ex vivo adult Trichuris muris motility assay. This assay facilitated the high-throughput screening of chemical libraries to identify compounds capable of immobilizing or paralyzing adult T. muris, a model organism for the human whipworm Trichuris trichiura. nih.govnih.gov
The screening process involved incubating single adult worms in wells containing media supplemented with the test compound. Worm motility was quantified using an automated system known as the INVertebrate Automated Phenotyping Platform (INVAPP). This platform captures movies of the entire plate, and motility is determined by analyzing the variance of each pixel in the image over time. researchgate.netresearchgate.net Initial compound testing typically occurred at a concentration of 100 µM. For active compounds, further dose-response experiments were conducted at lower concentrations, such as 50 and 75 µM, to determine their half-maximal effective concentration (EC50) values. These EC50 values were estimated using a log-logistic model and the R package drc. researchgate.net
Research findings from these in vitro assays demonstrated that this compound, along with other active dihydrobenzoxazepinones, effectively immobilized adult T. muris with EC50 values typically ranging from 25 to 50 μM. These values were comparable to those observed for the established anthelmintic levamisole. nih.govresearchgate.netnih.gov
Beyond motility, an embryonation assay was developed to assess the compounds' ability to prevent the development of T. muris eggs. In this assay, un-embryonated eggs were treated with this compound (and other compounds) at a concentration of 100 μM and incubated for an extended period (56 days) in the dark at room temperature, after which they were examined for signs of embryonation. nih.gov
Table 1: Ex Vivo Anthelmintic Activity of this compound against Adult T. muris
| Compound | EC50 (µM) |
| This compound | 25–50 |
| Levamisole | 8 plos.org |
In Vivo Model Systems for Studying Parasite Infection and Compound Effects
To evaluate the efficacy of this compound in a more complex biological context, in vivo model systems were crucial. A mouse model of T. muris infection was established to investigate the compound's ability to reduce the infectivity of embryonated eggs. nih.govplos.orgresearchgate.netnih.gov
The experimental scheme for in vivo infectivity studies involved treating embryonated T. muris eggs by soaking them in the test compound solution. Following treatment, the eggs were washed and then administered to mice via oral gavage. The outcome of the infection was quantified approximately 15 days post-infection by culling the mice and meticulously counting the number of worms that had successfully hatched and established infection within the mouse gut. nih.govplos.org
Detailed research findings from these in vivo studies indicated that this compound significantly reduced the ability of embryonated T. muris eggs to establish infection. Specifically, treatment with this compound resulted in an estimated 54% reduction in infectivity in vivo. For instance, the median worm burden in the DMSO control group was 12.0 worms, whereas in the this compound-treated group, it was 5.5 worms. Statistical analysis, including one-way ANOVA and a post-hoc Tukey HSD test, confirmed a significant difference between the treated and control groups (P < 0.005). nih.govplos.org These experiments were conducted across multiple batches, ensuring robustness of the data. nih.gov
Table 2: In Vivo Infectivity Reduction by this compound in T. muris Mouse Model
| Treatment Group | Median Worm Burden (worms) | Estimated Infectivity Reduction (%) | Statistical Significance (P-value) |
| DMSO Control | 12.0 | — | — |
| This compound | 5.5 | 54 | < 0.005 nih.govplos.org |
Analytical Techniques for Compound Characterization and Activity Determination in Research Settings
Accurate characterization and determination of compound activity are fundamental to drug discovery and development. Various analytical techniques are employed in research settings to ensure the purity, identity, and structural integrity of compounds like this compound, as well as to monitor their effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a robust and widely utilized technique for the elucidation of molecular structures. mdpi.comlibretexts.org It capitalizes on the magnetic properties of atomic nuclei, providing detailed qualitative and quantitative information about a compound's composition and connectivity. mdpi.comlibretexts.org In the context of studying novel compounds, NMR is indispensable for confirming the synthesized structure of a compound like this compound. High-resolution magic angle spinning (HR-MAS) NMR spectroscopy, for example, enables non-destructive metabolomic studies on solid tissues. nih.gov Quantitative 1H-NMR methods have demonstrated high precision and accuracy, with reported errors typically less than 2.0%, making them reliable for determining metabolite concentrations. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique frequently employed for the separation, identification, and quantification of compounds. mdpi.com In research settings, LC-MS is crucial for confirming the identity and assessing the purity of synthesized compounds. mdpi.comnih.govresearchgate.netplos.org The coupling of liquid chromatography with mass spectrometry allows for detailed profiling of individual components within a mixture, even with small sample quantities. nih.gov Furthermore, tandem mass spectrometry (LC-MS/MS) provides additional structural information through fragmentation patterns, which is vital for unambiguous identity confirmation. nih.govresearchgate.net This technique is broadly applied in metabolomics and drug analysis to ensure the quality and integrity of research compounds. mdpi.comnih.gov
Spectroscopic Methods for Activity Monitoring
Beyond structural characterization, various spectroscopic methods are applied in research to monitor biological and chemical activities, providing insights into the mechanisms of action of therapeutic agents. Techniques such as fluorescence spectroscopy, Raman spectroscopy, and infrared (IR) spectroscopy offer non-invasive and real-time monitoring capabilities for biochemical and biophysical changes occurring in biological systems. nih.gov These methods are valuable for observing cellular processes, molecular interactions, and the effects of compounds on biological targets. nih.gov For instance, UV-Vis, IR, fluorescence, and Raman spectroscopy are used for real-time bioprocess monitoring, allowing for the simultaneous tracking of critical process parameters. nih.gov While specific spectroscopic activity monitoring data for this compound beyond motility assays are not detailed, these general methodological advances are broadly applicable in determining compound effects in research.
Future Directions and Research Opportunities
Advanced Studies on OX02983's Molecular Target Elucidation
While this compound is known to paralyze adult Trichuris worms and inhibit egg development and hatching, the precise molecular target(s) responsible for these effects remain to be fully elucidated. fishersci.cawikidata.orgfishersci.fiwikidoc.org Understanding the specific proteins or biological pathways with which this compound interacts is paramount for rational drug design and development. Such advanced studies are critical for several reasons: they can confirm the compound's mechanism of action, help predict potential off-target effects, and guide the synthesis of more selective and potent analogues. Modern approaches, including advanced biochemical assays, proteomics, and cutting-edge computational methods, are essential for identifying these molecular targets. The integration of artificial intelligence (AI) and machine learning techniques is increasingly transforming drug discovery by facilitating the prediction of molecular targets and the elucidation of complex mechanisms of action, thereby accelerating research timelines.
Further Optimization of Potency and Selectivity for Research Applications
Initial research has shown that this compound exhibits anthelmintic activity with half-maximal effective concentration (EC50) values for immobilizing adult T. muris in the range of 25–50 µM, a potency comparable to the existing anthelmintic levamisole. fishersci.cafishersci.fiwikidoc.org Furthermore, this compound demonstrates encouraging selectivity, showing low cytotoxicity against murine gut epithelial cells. fishersci.cafishersci.fiwikidoc.org Despite these promising characteristics, there is considerable scope for further optimization to improve its potency and pharmacokinetic properties. fishersci.fiwikidoc.org Structure-activity relationship (SAR) studies, using this compound as a foundational compound, are actively being pursued to systematically investigate the structural requirements for enhanced activity. These studies aim to identify modifications that can lead to compounds with superior efficacy at lower concentrations while maintaining or improving the favorable selectivity profile.
Table 1: Key Research Findings for this compound
| Parameter | Value | Reference |
| Anthelmintic Activity | Against Trichuris muris (adult worms and eggs) | fishersci.cawikidata.orgfishersci.fiwikidoc.org |
| EC50 (Adult T. muris paralysis) | 25–50 µM (comparable to Levamisole) | fishersci.cafishersci.fiwikidoc.org |
| Cytotoxicity | Low against murine gut epithelial cells | fishersci.cafishersci.fiwikidoc.org |
| Primary Action | Immobilizes adult worms, reduces egg infectivity | fishersci.cawikidata.orgfishersci.fiwikidoc.org |
Exploration of Novel Mechanisms of Action within the Dihydrobenz[e]wikipedia.orgfishersci.caoxazepin-2(3H)-one Class
The identification of dihydrobenz[e] wikipedia.orgfishersci.caoxazepin-2(3H)-ones as a novel anthelmintic chemotype opens avenues for exploring diverse mechanisms of action within this class. fishersci.fiwikidoc.org While this compound's effects on worm motility and egg development are established, further investigation into other members of this chemical class could reveal compounds with distinct biological targets or pathways. This exploration is vital for developing a robust pipeline of new anthelmintics, particularly in the face of growing drug resistance to existing treatments. Understanding the varied mechanisms within this class could lead to combination therapies or new drugs effective against resistant parasite strains.
Computational Design and Predictive Modeling for Next-Generation Analogues
The advancement of this compound and its related compounds can significantly benefit from computational design and predictive modeling. These methodologies leverage algorithms and data-driven insights to accelerate the discovery and optimization of new chemical entities. By employing computational tools, researchers can:
Predict molecular properties: Forecast parameters such as potency, selectivity, and pharmacokinetic profiles before synthesis, reducing experimental workload.
Guide structure-activity relationship (SAR) studies: computationally explore vast chemical spaces to identify promising modifications that enhance desired biological activities.
Design novel analogues: Generate virtual libraries of next-generation dihydrobenz[e] wikipedia.orgfishersci.caoxazepin-2(3H)-one analogues with optimized characteristics for specific research applications.
Elucidate drug-target interactions: Utilize molecular docking and dynamics simulations to predict how compounds interact with potential biological targets, complementing experimental target elucidation efforts.
This integrated approach, combining advanced computational techniques with experimental validation, is crucial for efficiently developing highly effective and selective anthelmintic agents from the dihydrobenz[e] wikipedia.orgfishersci.caoxazepin-2(3H)-one class.
Q & A
Basic: What is the primary mechanism of action of OX02983 against Trichuris spp.?
This compound immobilizes adult Trichuris worms and reduces the infectivity of embryonated eggs in vivo. While the exact molecular target remains under investigation, its efficacy is attributed to disrupting parasitic motility and preventing larval establishment in host tissues. Notably, it does not inhibit egg embryonation, suggesting a stage-specific mode of action .
Methodological Insight : Mechanistic studies should combine phenotypic assays (e.g., motility scoring) with transcriptomic or proteomic profiling to identify molecular targets.
Basic: What experimental models are used to evaluate this compound’s anthelmintic activity?
Key models include:
- In vivo murine infections : Mice infected with T. muris eggs are treated with this compound, followed by post-mortem worm burden quantification .
- Embryonation assays : Eggs incubated with this compound are assessed for developmental arrest via microscopy .
- Motility phenotyping : Automated platforms quantify paralysis in adult worms exposed to the compound .
Best Practice : Use synchronized parasite life stages and include DMSO/vehicle controls to isolate compound-specific effects .
Advanced: How can researchers address variability in multi-batch experiments with this compound?
Batch effects (e.g., differences in parasite batches or assay conditions) are mitigated via:
- Statistical controls : Two-way ANOVA to test for treatment-batch interactions, followed by data pooling if no significant interaction exists .
- Post-hoc tests : Tukey’s HSD to compare treatment groups while controlling for Type I error .
Example : In a multi-batch T. muris study, batch effects were ruled out (P=0.47), enabling combined analysis of treatment efficacy .
Advanced: How to resolve contradictions between this compound’s effects on egg embryonation versus infectivity?
This compound reduces egg infectivity by 54% in mice but does not inhibit embryonation in vitro (P=0.57). This discrepancy highlights:
- Stage-specific activity : The compound likely targets post-embryonation processes (e.g., larval activation).
- Assay limitations : In vitro embryonation assays may lack host-derived signals critical for this compound’s activity .
Methodological Recommendation : Pair in vitro assays with ex vivo models incorporating host factors (e.g., intestinal enzymes).
Advanced: How to optimize this compound’s experimental design for reproducibility?
- Randomization : Assign treatment groups randomly across batches to minimize bias.
- Sample size justification : Use power analysis to determine cohort sizes (e.g., n=10–16 mice/group in T. muris studies) .
- Blinding : Ensure worm burden assessments are blinded to treatment conditions .
Advanced: How to interpret this compound’s structure-activity relationship (SAR) data?
SAR studies compare EC50 values and structural descriptors (e.g., Lipinski parameters) across dihydrobenzoxazepinone analogs. For example:
- This compound’s EC50 against T. muris is comparable to leading DATPs (thiazolo-pyrimidines) but with improved drug-like properties .
- Key structural motifs (e.g., substituents on the benzoxazepinone core) correlate with potency .
Analytical Tool : Use multivariate regression to identify physicochemical properties driving efficacy.
Advanced: What ethical considerations apply to this compound’s in vivo studies?
Adhere to:
- 3Rs principles : Minimize animal use via robust experimental design; employ humane endpoints (e.g., predefined weight loss thresholds).
- Institutional approvals : Protocols must comply with local ethics committees and ARRIVE guidelines .
Advanced: What research gaps exist in this compound’s development as a therapeutic?
- Target identification : Molecular mechanisms remain uncharacterized.
- Resistance profiling : No data on potential resistance mutations in Trichuris.
- Formulation studies : Optimize bioavailability for oral or environmental delivery .
Priority : Use CRISPR/Cas9 or RNAi to validate putative targets in parasite models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
